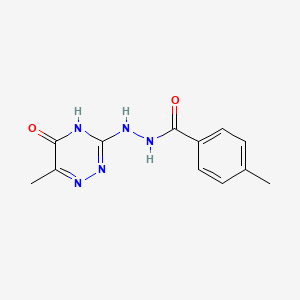

4-methyl-N'-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzohydrazide

Description

4-methyl-N'-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzohydrazide is a benzohydrazide derivative featuring a 1,2,4-triazin-3-yl moiety. The compound consists of a benzohydrazide core substituted with a methyl group at the 4-position of the benzene ring and a 6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl group at the hydrazide nitrogen.

Properties

IUPAC Name |

4-methyl-N'-(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)benzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5O2/c1-7-3-5-9(6-4-7)11(19)15-17-12-13-10(18)8(2)14-16-12/h3-6H,1-2H3,(H,15,19)(H2,13,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZEFYRJBERIAAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NNC2=NN=C(C(=O)N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-N'-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzohydrazide typically involves the reaction of 4-methylbenzohydrazide with 6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl chloride under specific conditions. The reaction is usually carried out in a solvent such as dichloromethane or dimethylformamide at a temperature range of 0°C to 25°C. The reaction mixture is then stirred for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to increase yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-N'-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzohydrazide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed:

Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can produce amines or alcohols.

Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

Biology: It has been investigated for its biological activity, including antimicrobial and antifungal properties.

Medicine: Research has explored its potential as an antitumor agent and its use in drug development.

Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-methyl-N'-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzohydrazide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological activity. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and discussion highlight structural and functional differences between the target compound and its analogs:

Table 1. Structural and Functional Comparison of Triazine-Containing Compounds

Key Comparisons

Structural Variations and Physicochemical Properties Benzohydrazide vs. Methyl Substitutions: The 4-methyl and 6-methyl groups in the target compound likely increase lipophilicity, which could improve membrane permeability compared to polar groups like phosphonic acid (Compound 81f) or sulfonamide .

Synthetic Routes

- The target compound’s synthesis likely mirrors methods for analogous hydrazides, such as hydrazine hydrate condensation with methyl esters followed by triazine coupling . In contrast, phosphonate derivatives (e.g., Compound 81f) involve Schiff base formation and phosphate addition , while sulfonamides require sulfonyl chloride reactions .

Biological Activity Trends Antioxidant Activity: Compound 81f’s phosphonic acid group and fluorine substituents correlate with high antioxidant activity, suggesting that electron-withdrawing groups enhance radical scavenging . Anticancer Potential: Sulfonamide-linked triazines (e.g., N-(5-oxo-triazin-3-yl)benzenesulfonamide) show anticancer effects, possibly due to sulfonamide’s enzyme inhibitory properties .

Metabolic Stability

- Methyl groups in the target compound may reduce metabolic degradation compared to compounds with ester or carboxylic acid groups (e.g., Ethyl 4-{2-[(6-methyl-5-oxo-triazin-3-yl)sulfanyl]acetamido}benzoate) .

Biological Activity

4-methyl-N'-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzohydrazide (CAS Number: 881434-30-6) is a compound featuring a triazine moiety, which has garnered interest due to its potential biological activities. This article explores its biological activity, including antioxidant, antitumor, and antimicrobial properties, supported by data tables and relevant research findings.

The molecular formula of the compound is , with a molecular weight of 259.26 g/mol. The structure includes a hydrazide functional group linked to a triazine derivative, which is often associated with various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₃N₅O₂ |

| Molecular Weight | 259.26 g/mol |

| CAS Number | 881434-30-6 |

Antioxidant Activity

Research has indicated that compounds containing triazine derivatives exhibit significant antioxidant properties. For instance, studies have utilized assays such as DPPH and ABTS to evaluate the radical scavenging ability of similar compounds. While specific data for 4-methyl-N'-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzohydrazide is limited, related hydrazone compounds have shown promising antioxidant capabilities .

Antitumor Activity

The potential antitumor effects of triazine-based compounds have been explored in various studies. For example, a related compound demonstrated significant cytotoxicity against human cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The efficacy was often assessed using MTT assays to determine cell viability post-treatment. Although direct studies on this specific compound are sparse, the structural similarities suggest potential for similar activity .

Antimicrobial Activity

The antimicrobial properties of hydrazone derivatives are well-documented. In particular, compounds with triazine structures have shown effectiveness against a range of bacteria and fungi. For instance, certain hydrazone derivatives were tested against Gram-positive and Gram-negative bacteria with varying degrees of success. The mechanism typically involves interference with microbial cell wall synthesis or function .

Case Studies

- Antioxidant Study : A study evaluating various triazine derivatives found that some exhibited IC50 values comparable to known antioxidants like ascorbic acid in DPPH assays.

- Antitumor Assessment : In vitro studies on structurally similar compounds indicated that they could induce apoptosis in cancer cells at concentrations below 10 µM.

- Antimicrobial Testing : Hydrazone derivatives were tested against Escherichia coli and Staphylococcus aureus, showing minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.